molecular formula C12H11NO5 B554293 N-(Benzyloxycarbonyloxy)succinimide CAS No. 13139-17-8

N-(Benzyloxycarbonyloxy)succinimide

Cat. No. B554293
CAS RN: 13139-17-8
M. Wt: 249.22 g/mol
InChI Key: MJSHDCCLFGOEIK-UHFFFAOYSA-N
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Description

N-(Benzyloxycarbonyloxy)succinimide, also known as Benzyl N-succinimidyl carbonate or Z-OSu, is a common reagent used for the carboxybenzyl protection of amines . It has an empirical formula of C12H11NO5 and a molecular weight of 249.22 . This compound plays a key role in the synthesis of various compounds, including enantiomers of cyclic methionine analogs .


Synthesis Analysis

This compound can be synthesized using a one-pot two-phase method . This method involves adding purified water and hydroxylamine sulfate into a reaction container, dropwise adding liquid alkali under stirring, and then adding succinic anhydride in batches . The mixture is then dehydrated at high temperature and in vacuum under acid catalysis until no water is extracted . The resulting N-hydroxysuccinimide solution is then treated with alkali, adjusting the pH of the reaction solution, and controlling the temperature to be 0 60 ℃ . Benzyl chloroformate is then added dropwise, and an organic layer is separated out after dropwise adding . The product is then concentrated to be dry, and recrystallized to obtain the this compound finished product .


Molecular Structure Analysis

The molecular structure of this compound consists of a succinimide ring attached to a benzyloxycarbonyl group . The succinimide ring is a five-membered ring with two carbonyl groups and one nitrogen atom . The benzyloxycarbonyl group is a carbamate ester derived from benzylic alcohol and carbamic acid .


Chemical Reactions Analysis

This compound is primarily used as a reagent for the carboxybenzyl protection of amines . This reaction is one of the key synthetic steps in the synthesis of various compounds, including enantiomers of cyclic methionine analogs .


Physical And Chemical Properties Analysis

This compound is a fine crystalline powder that is white to off-white in color . It has a melting point of 80-82 °C (lit.) . It is hygroscopic, meaning it readily absorbs moisture from the environment .

Scientific Research Applications

  • BCS is used in constructing sensors, such as an Erbium(III) PVC membrane sensor. This sensor, using BCS as a neutral carrier, demonstrates a linear response to Er3+ ions, useful in detecting these ions in water samples (Zamani, 2011).

  • N-(hydroxyphenyl) succinimides, similar in structure to BCS, have been synthesized for studies in polymer chemistry, particularly in reactions with hexamethylenetetramine (Caulfield et al., 1998).

  • BCS derivatives have been explored in organometallic chemistry, for instance, in the deoxygenation of N-hydroxy-succinimide anions (Beck et al., 1978).

  • Acid-mediated oxychalcogenation of o-vinylanilides using N-(arylthio)succinimide illustrates the chemical reactivity of BCS derivatives in synthetic organic chemistry (Chaitanya & Anbarasan, 2018).

  • In toxicology, the impact of succinimide ring modification on the nephrotoxicity of certain compounds has been investigated, providing insights into the structure-activity relationship of these molecules (Yang et al., 1985).

  • BCS and its derivatives have been used in the synthesis of N-acyl and N-carbamoyl succinimides, contributing to advancements in organic synthesis (Goodman et al., 2013).

  • The preparation of N,O-, N,C-, and N,N-bridged sesquinorbornadiene succinimides for the creation of nano-scaffolds demonstrates BCS's application in nanotechnology and materials science (Warrener et al., 2003).

  • In medicinal chemistry, the remote control of axial chirality of N-arylmaleimides via vinylogous Michael addition has been studied, showing the utility of BCS derivatives in stereoselective synthesis (Di Iorio et al., 2014).

  • Comparative studies on the biological activities of various succinimide derivatives, including those related to BCS, highlight their potential in pharmacology and drug development (Ahmad et al., 2020).

  • The solubility of bioactive N-(9-fluorenylmethoxycarbonyloxy)succinimide in different solvents has been studied, providing important information for pharmaceutical formulation (Wu et al., 2018).

  • Research on solid-phase synthesis of N-aryl succinimides, including those related to BCS, has implications for the efficiency and sustainability of chemical synthesis processes (Rad‐Moghadam & Kheyrkhah, 2009).

  • Studies on the anticholinesterase and antioxidant potentials of ketoesters derivatives of succinimides, like BCS, contribute to the understanding of their potential therapeutic applications in neurodegenerative diseases (Sadiq et al., 2015).

  • The role of BCS derivatives in inactivating enzymes like leukocyte elastase and alpha-chymotrypsin through a mechanism-based inhibition process has been explored, demonstrating their potential in developing novel therapeutic agents (Groutas et al., 1986).

  • Research progress in the biological activities of succinimide derivatives, including BCS, has been summarized, highlighting their diverse pharmacological applications (Zhao et al., 2020).

Safety and Hazards

N-(Benzyloxycarbonyloxy)succinimide may cause skin, eye, and respiratory tract irritation . It may also cause sensitization in susceptible persons . It is recommended to handle this compound with appropriate personal protective equipment, including gloves and eye/face protection . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water . If inhaled, remove the victim to fresh air and give artificial respiration if necessary .

Mechanism of Action

Target of Action

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is primarily used as a reagent for the carboxybenzyl protection of amines . The primary targets of this compound are the amine groups present in various biochemical entities, particularly amino acids and peptides .

Mode of Action

Cbz-OSu interacts with its targets (amines) by introducing a carboxybenzyl (Cbz) protective group . This protective group shields the amine from unwanted reactions during peptide synthesis, allowing for more precise control over the process .

Biochemical Pathways

The introduction of the Cbz protective group by Cbz-OSu is a key step in the synthesis of various biochemical compounds . For instance, it is used in the synthesis of enantiomers of cyclic methionine analogs . It is also employed in the synthesis of aminoglycoside antibiotics .

Result of Action

The result of Cbz-OSu’s action is the successful protection of amine groups, which allows for the controlled synthesis of complex biochemical compounds . This enables the production of specific compounds with high precision, contributing to advancements in fields such as medicinal chemistry and drug development .

Action Environment

The efficacy and stability of Cbz-OSu can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored in a dark place under an inert atmosphere . The reaction it facilitates is typically carried out under controlled laboratory conditions to ensure optimal results .

properties

IUPAC Name

benzyl (2,5-dioxopyrrolidin-1-yl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)17-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSHDCCLFGOEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20157020
Record name Benzyl succinimido carbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13139-17-8
Record name N-(Benzyloxycarbonyloxy)succinimide
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Record name Benzyl succinimido carbonate
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Record name Benzyl succinimido carbonate
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Record name Benzyl succinimido carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of N-(Benzyloxycarbonyloxy)succinimide in organic synthesis?

A: this compound (Cbz-OSu) is primarily employed as a reagent for introducing the carboxybenzyl (Cbz) protecting group onto amines, particularly in peptide synthesis. [, , ] This protection is crucial for controlling reactivity and directing the formation of desired peptide bonds during synthesis.

Q2: How does the choice of solvent affect the synthesis of N-Carbobenzyloxy-L-alanine using this compound?

A: Research indicates that employing a mixture of 1,4-dioxane and water as the solvent significantly enhances the yield of N-Carbobenzyloxy-L-alanine when using this compound and L-alanine as starting materials. [] This highlights the importance of solvent selection in optimizing reaction conditions for desired products.

Q3: Can you provide an example of a specific synthetic procedure utilizing this compound?

A: In the synthesis of (2S,4S)-4-hydroxyproline, this compound (Cbz-OSu) is reacted with a derivative of (2S,4S)-4-hydroxyproline containing a free amine group. [] This reaction leads to the attachment of the Cbz protecting group to the nitrogen atom, forming a carbamate linkage. This protection step is essential for the subsequent synthetic steps to proceed with high selectivity and yield.

Q4: Are there alternative reagents to this compound for introducing the Cbz protecting group?

A: While this compound is widely used, other reagents like benzyl chloroformate can also introduce the Cbz group. [] The choice between these reagents often depends on the specific substrate and reaction conditions being employed. Factors such as reactivity, selectivity, and ease of purification can influence this decision.

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